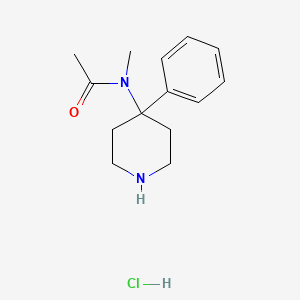

N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide hydrochloride

Description

N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide hydrochloride is a piperidine-derived acetamide compound with a phenyl substitution at the 4-position of the piperidine ring. It serves as a critical intermediate in synthesizing osanetant (SR-142,801), a neurokinin-3 receptor antagonist investigated for central nervous system disorders . The hydrochloride salt is isolated as an amorphous solid, posing challenges in purification due to residual impurities from synthetic steps. Its molecular formula is estimated as C₁₄H₂₁ClN₂O (calculated molecular weight: ~268.46 g/mol), though exact values may vary based on synthetic conditions .

Properties

IUPAC Name |

N-methyl-N-(4-phenylpiperidin-4-yl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O.ClH/c1-12(17)16(2)14(8-10-15-11-9-14)13-6-4-3-5-7-13;/h3-7,15H,8-11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBOPADTTZRVHPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1(CCNCC1)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide hydrochloride typically involves the reaction of N-methyl-4-piperidone with phenylmagnesium bromide to form the corresponding phenyl-substituted piperidine . This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemical Synthesis and Intermediate Use

Chemical Reactions:

N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide hydrochloride is primarily utilized as an intermediate in the synthesis of piperidine-based compounds. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation: Can be oxidized to form N-oxide derivatives.

- Reduction: Capable of being reduced to its amine derivatives.

- Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.

Table 1: Summary of Chemical Reactions

| Reaction Type | Major Products Formed | Common Reagents Used |

|---|---|---|

| Oxidation | N-Oxide derivatives | Hydrogen peroxide, peracids |

| Reduction | Amine derivatives | Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) |

| Substitution | Various functional group derivatives | Amines, thiols |

Biological Applications

Pharmacological Potential:

This compound has been investigated for its biological activities, particularly in the context of antiviral and anti-inflammatory properties. Studies suggest that it may have therapeutic potential in treating diseases such as influenza and COVID-19 due to its ability to inhibit specific enzymes or receptors involved in disease processes .

Case Study: Antiviral Activity

In a recent study, this compound was assessed for its efficacy against viral infections. Results indicated a notable reduction in viral replication rates in vitro, suggesting its potential as a therapeutic agent against viral pathogens .

Industrial Applications

Pharmaceutical Development:

The compound is also explored in the pharmaceutical industry for developing new drugs. Its unique chemical structure makes it a valuable scaffold for creating novel therapeutic agents targeting various diseases. Research is ongoing to optimize its pharmacokinetic properties for better efficacy and safety profiles .

Table 2: Current Research Directions

| Research Focus | Description |

|---|---|

| Antiviral Drug Development | Investigating efficacy against respiratory viruses |

| Anti-inflammatory Agents | Exploring mechanisms of action in inflammatory pathways |

| Neurological Disorders | Potential applications in treating cognitive deficits |

Mechanism of Action

The mechanism of action of N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, it may inhibit the activation of the NF-κB pathway, which is involved in inflammatory responses .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural, physicochemical, and functional differences between the target compound and related acetamide derivatives:

Key Differences

Core Structure :

- The target compound’s piperidine core contrasts with BPA-1’s biphenyl backbone , influencing their applications (pharmaceutical vs. material science).

- Substitutions on the piperidine ring (e.g., 4-methyl in vs. 4-phenyl in the target compound) modulate steric and electronic properties, affecting receptor binding or crystallization.

Therapeutic vs. Material Applications: The target compound and Acodazole hydrochloride share acetamide functionality but diverge in substituents (piperidine vs. imidazoquinoline), leading to distinct therapeutic roles (neurokinin antagonism vs. antineoplastic activity). BPA-1’s biphenyl-pentyl structure enables supramolecular liquid crystal formation, unlike the piperidine-based compounds .

Physical State and Purification :

- The target compound’s amorphous nature complicates purification , whereas BPA-1’s crystalline behavior is advantageous for liquid crystal applications .

Research Findings and Challenges

- Synthetic Challenges : The target compound’s synthesis involves impurities from precursor steps, necessitating preparative chromatography for osanetant purification .

- Biological Relevance : Piperidine derivatives (e.g., ) are explored for CNS targets due to their blood-brain barrier permeability, but substituent variations significantly alter pharmacokinetics .

- Material Science : BPA-1’s rigid biphenyl core supports stable liquid crystal phases, contrasting with the flexible piperidine ring in the target compound .

Biological Activity

N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide hydrochloride, commonly referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of antiviral and anti-inflammatory therapies. This article synthesizes findings from various studies, highlighting its mechanisms of action, pharmacological properties, and therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a phenyl group and an acetamide moiety. Its structural uniqueness contributes to its distinct biological activities. The molecular formula is CHNClO, and it possesses a molecular weight of approximately 284.79 g/mol.

This compound has been shown to interact with specific molecular targets in the body, including:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory mediators .

- Receptor Modulation : It interacts with various receptors, which may influence neurotransmitter release and modulate pain perception .

1. Antiviral Properties

Research indicates that this compound exhibits antiviral activity against several viruses. For instance, it has been explored for its potential efficacy against influenza and coronaviruses, including SARS-CoV-2. Studies have demonstrated that it can inhibit viral replication by targeting specific viral proteins or host cell pathways critical for viral entry and replication .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to reduce the production of inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases such as arthritis and neuroinflammatory conditions .

Case Study 1: Antiviral Efficacy

A study conducted on a series of piperidine derivatives, including this compound, revealed significant antiviral activity against influenza viruses. The compound was found to inhibit viral replication at low micromolar concentrations (IC50 values ranging from 5 to 20 µM), demonstrating its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Response

In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a marked decrease in the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was associated with the inhibition of the NF-kB signaling pathway, highlighting the compound's mechanism in modulating inflammatory responses .

Efficacy Table

Q & A

Q. What are the recommended synthetic routes for N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide hydrochloride, and how can purity be optimized?

Methodological Answer: The synthesis typically involves a multi-step process:

Core Piperidine Formation : Start with 4-phenylpiperidin-4-amine as the backbone. React with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the N-methyl group .

Acetamide Substitution : Treat the intermediate with acetyl chloride in dichloromethane, using triethylamine as a base to form the acetamide moiety .

Hydrochloride Salt Formation : Precipitate the final product by adding HCl in ethanol, followed by recrystallization from acetonitrile for ≥98% purity .

Optimization Tips :

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1).

- Use column chromatography (SiO₂, gradient elution) to remove unreacted intermediates.

- Validate purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR :

- ¹H NMR (DMSO-d₆): Confirm methyl groups (δ 2.1–2.3 ppm, singlet for N-CH₃; δ 1.9–2.0 ppm for acetamide CH₃) and aromatic protons (δ 7.2–7.5 ppm) .

- ¹³C NMR : Identify carbonyl (δ 170–175 ppm) and quaternary carbons in the piperidine ring .

- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 277.2 (free base) and 313.6 (hydrochloride adduct) .

- Elemental Analysis : Verify Cl⁻ content (~11.3%) for the hydrochloride salt .

Advanced Research Questions

Q. What analytical methods are suitable for detecting trace impurities in this compound?

Methodological Answer:

- HPLC-UV/HRMS :

- Column: C18 (4.6 × 150 mm, 3.5 µm).

- Mobile phase: 0.1% formic acid in H₂O (A) and MeCN (B).

- Gradient: 5% B to 95% B over 20 min.

- Detect impurities like N-desmethyl analogs (retention time ~12.5 min) and hydrolyzed acetamide derivatives (~14 min) .

- LC-MS/MS : Use MRM transitions (e.g., m/z 313.6 → 277.2) to quantify impurities at <0.1% .

Q. What pharmacological targets are associated with this compound, and how can receptor binding assays be designed?

Methodological Answer:

- Opioid Receptor Affinity :

- μ-Opioid Receptor (MOR) Assay : Use CHO-K1 cells expressing human MOR. Incubate with [³H]DAMGO (1 nM) and test compound (0.1–10 µM). Measure displacement via scintillation counting. IC₅₀ values <100 nM suggest high affinity .

- κ-Opioid Receptor (KOR) Selectivity : Compare binding in HEK-293 cells transfected with KOR vs. MOR. Use U69,593 as a KOR-specific agonist .

- Penicillin-Binding Protein (PBP) Interaction (if applicable):

- Perform competitive binding assays with fluorescent Bocillin FL. Monitor fluorescence polarization shifts at 485/535 nm .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Dose-Response Reproducibility :

- Test multiple concentrations (e.g., 1 nM–100 µM) in triplicate across independent experiments.

- Use standardized cell lines (e.g., ATCC-certified) to minimize variability .

- Metabolite Interference :

- Incubate the compound with liver microsomes (human/rat) for 1–4 hours. Analyze metabolites via LC-HRMS to rule out active derivatives .

- Species-Specific Effects :

- Compare receptor binding affinities across species (e.g., human vs. murine MOR/KOR) using transfected cell models .

Q. What in vivo models are appropriate for studying the pharmacokinetics of this compound?

Methodological Answer:

- Rodent Models :

- IV Bolus (2 mg/kg) : Collect plasma at 0.25, 0.5, 1, 2, 4, 8, and 24 h post-dose. Extract with MeOH, quantify via LC-MS/MS. Calculate AUC₀–24 and t₁/₂ .

- Brain Penetration : Sacrifice animals at 1 h post-dose, homogenize brain tissue in PBS, and measure compound levels. A brain/plasma ratio >0.3 indicates CNS activity .

- Metabolic Stability :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.